molecular formula C22H19N5 B2807440 11-(Pyridin-3-ylmethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile CAS No. 683796-12-5

11-(Pyridin-3-ylmethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

Cat. No.: B2807440
CAS No.: 683796-12-5
M. Wt: 353.429
InChI Key: BGHFSUSGWJZMSN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, and stability would typically be determined experimentally .

Scientific Research Applications

Synthesis and Transformations

  • Researchers developed a synthesis method for 1-hydrazinyl-3-arylamino-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles, which involve the recyclization of the pyridine ring. These compounds were used to create new heterocyclic systems, demonstrating potential applications in creating diverse molecular structures (Paronikyan et al., 2019).

Antimicrobial Activity

  • The synthesized compounds mentioned above were also evaluated for their antimicrobial activity, indicating potential applications in medicinal chemistry and drug development (Paronikyan et al., 2019).

Novel Synthesis Techniques

  • Another study detailed an efficient synthesis method for similar compounds, including 5,6,7,8-tetrahydroisoquinolines. Such research contributes to advancing synthetic methodologies in chemistry, which can be vital for pharmaceutical and material science applications (Pratap & Ram, 2007).

Structural Analysis and X-ray Diffraction

  • X-ray diffraction analysis was used to study the structure of compounds related to 11-(Pyridin-3-ylmethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile, providing insights into their molecular arrangement and potential applications in material sciences (Paronikyan et al., 2018).

Potential Anticancer Agents

  • Novel quinolines and isoquinolines, including derivatives of the compound , have been synthesized and evaluated for their anticancer activity. This highlights the potential of such compounds in developing new anticancer drugs (Ghorab et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied as a potential drug, its mechanism of action would be how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would be determined through toxicology studies. These studies might include determining its LD50 (the lethal dose for 50% of subjects), understanding its potential for causing irritation or sensitization, and assessing its environmental impact .

Future Directions

Future research on this compound could involve further elucidating its mechanism of action, optimizing its synthesis, and conducting preclinical and clinical trials if it’s being developed as a drug .

Properties

IUPAC Name

11-(pyridin-3-ylmethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5/c23-12-18-16-7-1-2-8-17(16)21(25-14-15-6-5-11-24-13-15)27-20-10-4-3-9-19(20)26-22(18)27/h3-6,9-11,13,25H,1-2,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHFSUSGWJZMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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